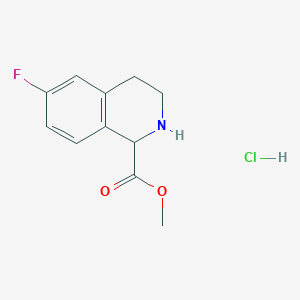

6-氟-1,2,3,4-四氢异喹啉-1-甲酸甲酯盐酸盐

描述

Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (MTFH) is a synthetic chemical compound with a wide range of applications in scientific research, especially in the field of biochemistry. MTFH is a derivative of the naturally occurring alkaloid isoquinoline, which is found in a range of medicinal plants. It has been widely used as a pharmacological tool to study the effects of isoquinoline on biochemical and physiological processes. MTFH is an important compound in drug discovery and development, due to its ability to modulate the activity of various enzymes and receptors.

科学研究应用

在癌症和中枢神经系统疾病中的治疗潜力

6-氟-1,2,3,4-四氢异喹啉-1-甲酸甲酯盐酸盐及其衍生物在治疗领域显示出显著的前景,尤其是在癌症和中枢神经系统(CNS)疾病方面。该化合物属于四氢异喹啉(THIQ)类别,以其神经保护、抗成瘾和抗抑郁特性而闻名。研究重点关注THIQ衍生物在解决广泛治疗领域的潜力,包括癌症、疟疾、CNS疾病、心血管和代谢疾病。美国FDA批准相关化合物trab替丁用于治疗软组织肉瘤,突显了该类别中的抗癌潜力。该化合物的多种治疗应用源于其调节各种生物途径的能力,为新药开发提供了基础(Singh & Shah, 2017; Antkiewicz‐Michaluk 等,2018)。

在抗菌和抗微生物耐药性中的作用

在传染病领域,该化合物的衍生物因其抗菌特性而被探索。例如,氟喹诺酮类药物的开发是治疗细菌感染的一项关键进展。这些衍生物对革兰氏阳性菌和革兰氏阴性菌以及分枝杆菌具有广谱活性。它们作为有效抗菌剂的有效性突出了THIQ衍生物在对抗各种细菌感染和解决与抗菌素耐药性相关挑战方面的潜力(da Silva等,2003)。

在环境和分析化学中的应用

除了其治疗应用外,THIQ衍生物还在环境和分析化学中找到了用途。例如,已经开发了基于相关化合物的荧光化学传感器来检测金属离子、阴离子、中性分子。这些化学传感器因其高选择性和灵敏性而受到赞誉,突显了THIQ衍生物在各个科学领域的通用性。此类应用将6-氟-1,2,3,4-四氢异喹啉-1-甲酸甲酯盐酸盐的相关性从医学领域扩展到环境监测和分析研究(Roy, 2021)。

安全和危害

作用机制

Target of Action

The primary targets of Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride are monoamine oxidase A (MAO-A) and B (MAO-B) . These enzymes play a crucial role in the metabolism of monoamine neurotransmitters in the brain .

Mode of Action

This compound inhibits the enzymatic activities of both MAO-A and MAO-B, leading to an increase in monoamine neurotransmitter levels in the brain . It also inhibits the formation of 3,4-dihydroxyphenylacetic acid (DOPAC), lowers the production of free radicals, and shifts dopamine catabolism toward the catechol-O-methyltransferase (COMT)-dependent O-methylation .

Biochemical Pathways

The inhibition of MAO-A and MAO-B affects the catabolism of dopamine, shifting it towards the COMT-dependent O-methylation pathway . This shift reduces the production of free radicals and DOPAC, a metabolite of dopamine .

Pharmacokinetics

The compound has high gastrointestinal absorption and is BBB permeant . The compound has a log P value indicating moderate lipophilicity, which may influence its distribution and elimination .

Result of Action

The inhibition of MAO-A and MAO-B by this compound leads to an increase in monoamine neurotransmitter levels in the brain . This can have various effects, including neuroprotective effects . The compound’s ability to lower the production of free radicals and shift dopamine catabolism can also contribute to its neuroprotective activity .

Action Environment

The compound’s action can be influenced by various environmental factors. For example, oxidative stress in the brain can enhance the compound’s neuroprotective effects by increasing the need for its MAO-inhibiting and free radical-lowering activities . Additionally, the compound’s presence in foods rich in 2-phenylethylamine suggests that dietary intake may influence its levels in the brain .

属性

IUPAC Name |

methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2.ClH/c1-15-11(14)10-9-3-2-8(12)6-7(9)4-5-13-10;/h2-3,6,10,13H,4-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUONHCFNFRTXAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2=C(CCN1)C=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2007908-42-9 | |

| Record name | 1-Isoquinolinecarboxylic acid, 6-fluoro-1,2,3,4-tetrahydro-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007908-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

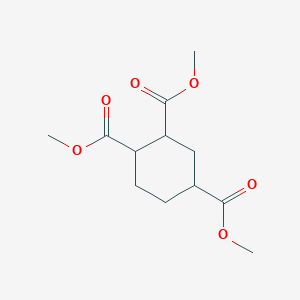

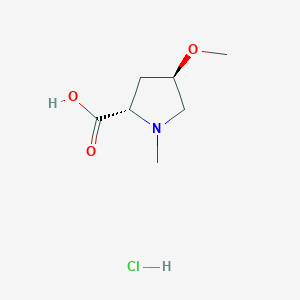

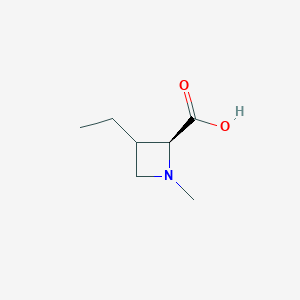

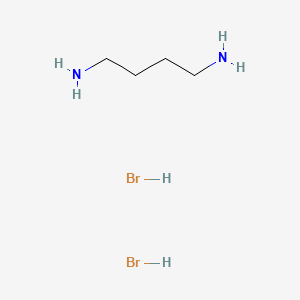

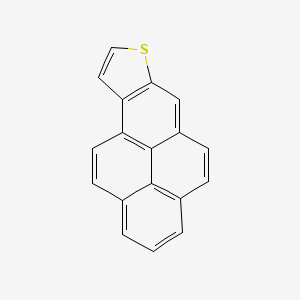

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Aza-bicyclo[2.2.1]heptane-2,6-dicarboxylic acid 2-tert-butyl ester](/img/structure/B3028321.png)

![(S)-N-((1,4-Diazabicyclo[2.2.2]octan-2-YL)methyl)-8-amino-7-chloro-2,3-dihydrobenzo[B][1,4]dioxine-5-carboxamide](/img/structure/B3028329.png)

![9,10-Bis[phenyl(m-tolyl)-amino]anthracene](/img/structure/B3028339.png)